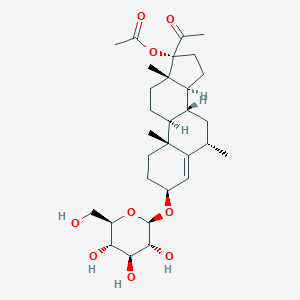
17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound is also known as Ac-DEX, and it belongs to the family of glucocorticoids, which are a class of hormones that regulate a wide range of physiological processes in the body.
Mécanisme D'action
The mechanism of action of 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one involves the binding of the glucocorticoid receptor (GR), which is a nuclear receptor that regulates gene expression in response to glucocorticoid hormones. Upon binding, the GR translocates to the nucleus and interacts with DNA to regulate the expression of various genes involved in inflammation and immunity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one are diverse and depend on the specific biological context. Some of the effects include the suppression of immune cell proliferation and activation, the inhibition of pro-inflammatory cytokine production, and the promotion of anti-inflammatory cytokine production. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one in lab experiments is its well-established anti-inflammatory and immunosuppressive properties, which make it a useful tool for studying various aspects of inflammation and immunity. However, one limitation is that the effects of this compound can be context-dependent and may vary depending on the specific cell type and experimental conditions.
Orientations Futures
There are several potential future directions for research on 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one. Some possible areas of investigation include:
1. Further elucidation of the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of this compound.
2. Development of more efficient and cost-effective synthesis methods for 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one.
3. Exploration of the potential anti-cancer effects of this compound in vivo.
4. Investigation of the potential use of this compound as a therapeutic agent for various inflammatory and autoimmune disorders.
Conclusion
In conclusion, 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound has well-established anti-inflammatory and immunosuppressive properties, and it has been shown to have potential therapeutic applications in various inflammatory and autoimmune disorders. Further research is needed to fully understand the molecular mechanisms underlying its effects and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one can be achieved through several methods. One of the most common methods is the chemical modification of natural steroids such as dehydroepiandrosterone (DHEA), which is a precursor to many steroid hormones. The modification involves the addition of an acetyl group to the 17alpha position and a glucosyl group to the 3beta position of the DHEA molecule.
Applications De Recherche Scientifique
17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of cytokines and other pro-inflammatory molecules, which makes it a potential therapeutic agent for various inflammatory disorders such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Propriétés
Numéro CAS |
144356-81-0 |
|---|---|
Nom du produit |
17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one |
Formule moléculaire |
C30H46O9 |
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
[(3S,6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C30H46O9/c1-15-12-19-20(7-10-29(5)21(19)8-11-30(29,16(2)32)39-17(3)33)28(4)9-6-18(13-22(15)28)37-27-26(36)25(35)24(34)23(14-31)38-27/h13,15,18-21,23-27,31,34-36H,6-12,14H2,1-5H3/t15-,18-,19+,20-,21-,23+,24+,25-,26+,27+,28+,29-,30-/m0/s1 |
Clé InChI |
GZVYXJLJHZATJE-UGOZLWAQSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=C[C@H](CC4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |
SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC5C(C(C(C(O5)CO)O)O)O)C |
SMILES canonique |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC5C(C(C(C(O5)CO)O)O)O)C |
Synonymes |
17 alpha-acetoxy-3 beta-((beta-D-glucopyranosyl)oxy)-6 alpha-methylpregn-4-en-20-one 17-acetoxy-3-(glucopyransosyl)oxy-6-methylpregn-4-en-20-one 17-AGOMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



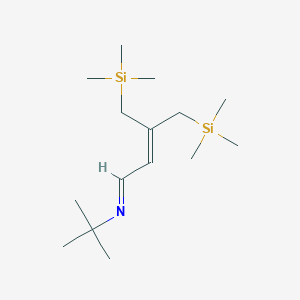
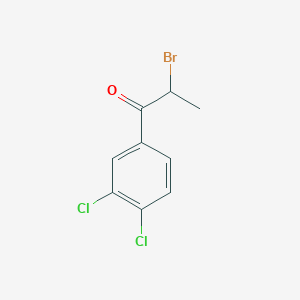
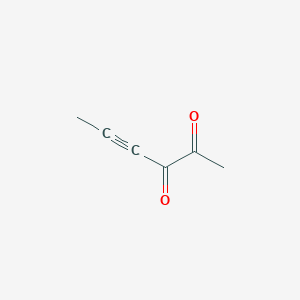
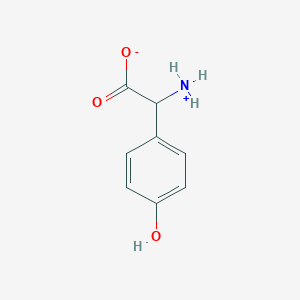
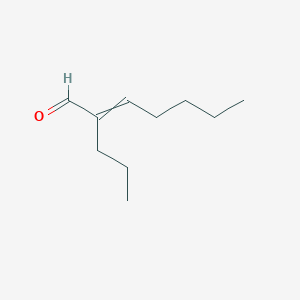
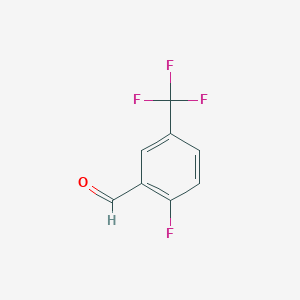

![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)

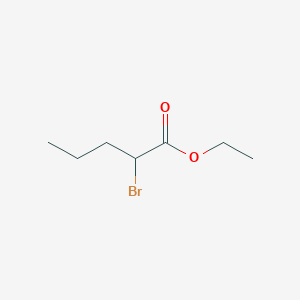
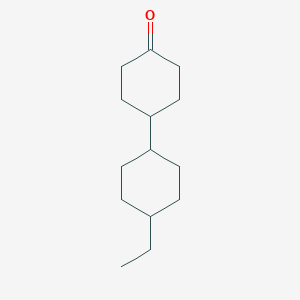
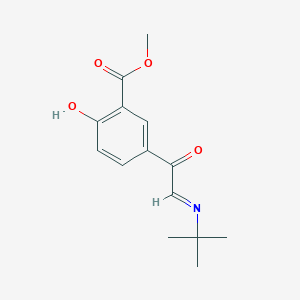
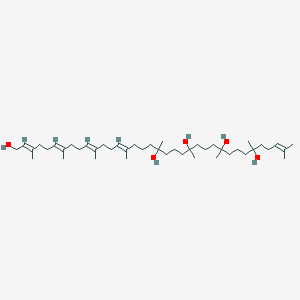
![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)